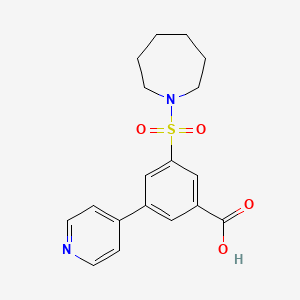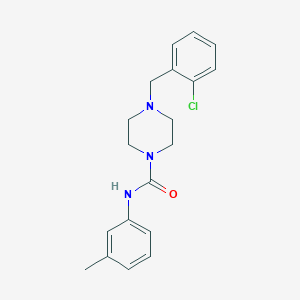![molecular formula C22H24N2O4 B5298711 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine, also known as MAV, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine involves the inhibition of various enzymes and proteins involved in the regulation of cell growth and survival. N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has also been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is its potent biological activity, making it a potential candidate for the development of new drugs. However, the synthesis of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is a complex and time-consuming process, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine. One potential direction is the development of new drugs based on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine and its potential side effects. Furthermore, the development of new synthetic methods for the production of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine may also be explored to improve its accessibility for research purposes.
Conclusion:
In conclusion, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is a synthetic compound that has shown significant potential in scientific research. Its potent biological activity and potential applications in the development of new drugs make it a promising candidate for further research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine can be synthesized through a multistep process involving the condensation of 4-methylbenzoyl chloride, phenylacetic acid, and valine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine.
Applications De Recherche Scientifique
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been extensively studied for its potential application in the development of new drugs for the treatment of various diseases. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has also been found to exhibit significant anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)19(22(27)28)24-21(26)18(13-16-7-5-4-6-8-16)23-20(25)17-11-9-15(3)10-12-17/h4-14,19H,1-3H3,(H,23,25)(H,24,26)(H,27,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAXWWHOZVLRG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)

![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)